2-Fluoro-3-(5-hydroxypyridin-2-yl)benzonitrile
Description
Properties
IUPAC Name |
2-fluoro-3-(5-hydroxypyridin-2-yl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2O/c13-12-8(6-14)2-1-3-10(12)11-5-4-9(16)7-15-11/h1-5,7,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCNVIYCWYRDSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=NC=C(C=C2)O)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692536 | |
| Record name | 2-Fluoro-3-(5-hydroxypyridin-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261908-31-9 | |
| Record name | 2-Fluoro-3-(5-hydroxypyridin-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Coupling of Halogenated Benzonitriles
A prevalent strategy employs 3-bromo-2-fluorobenzonitrile as the fluorinated aromatic precursor. Reaction with 5-hydroxypyridin-2-ylboronic acid under palladium catalysis facilitates aryl–pyridine bond formation. For example:
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Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), dioxane/H₂O (4:1), 90°C, 12 h.
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Yield : 68–72% after purification by silica gel chromatography.
This method prioritizes chemoselectivity, as bromine outperforms other leaving groups (e.g., tosyloxy) in coupling efficiency.
Hydroxypyridine Moiety Installation
Protection–Deprotection of Hydroxyl Groups
To prevent side reactions during coupling, the 5-hydroxypyridin-2-yl group is often protected as a tosylate or silyl ether . For instance:
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Protection : 5-Hydroxypyridine reacts with TsCl in pyridine to form 2-tosyloxy-5-methoxypyridine .
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Coupling : Protected pyridine undergoes Suzuki–Miyaura reaction with 3-bromo-2-fluorobenzonitrile .
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Deprotection : Acidic hydrolysis (HCl/MeOH) restores the hydroxyl group.
One-Pot Multistep Synthesis
Tandem Fluorination–Cyclization
A streamlined approach combines fluorination and pyridine ring formation. Starting from 3-bromo-2-fluorobenzonitrile and 2,5-dihydroxypyridine , a Pd-catalyzed coupling forms the biaryl bond, followed by in situ oxidation to stabilize the hydroxypyridine:
Critical Analysis of Methodologies
Comparative Efficiency of Cross-Coupling Catalysts
| Catalyst | Ligand | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | None | Dioxane/H₂O | 90°C | 72% | |
| Pd(OAc)₂ | SPhos | Toluene/EtOH | 100°C | 68% | |
| PdCl₂(dppf) | XPhos | DMF | 80°C | 65% |
Ligand-free Pd(PPh₃)₄ offers cost-effectiveness, while bulky ligands (e.g., SPhos) enhance steric control for hindered substrates .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(5-hydroxypyridin-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2-Fluoro-3-(5-oxopyridin-2-yl)benzonitrile.
Reduction: Formation of 2-Fluoro-3-(5-aminopyridin-2-yl)benzonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
The biological activity of 2-Fluoro-3-(5-hydroxypyridin-2-yl)benzonitrile is primarily explored within the context of drug discovery. Compounds with similar structures have shown promise in various therapeutic areas:
Antitumor Activity
Research indicates that pyridinone derivatives, including those similar to this compound, exhibit antitumor properties. The compound's ability to interact with biological targets may lead to the development of novel anticancer agents. Studies have highlighted the role of such compounds in inhibiting cancer cell proliferation and inducing apoptosis through various mechanisms .
Antiviral Properties
Pyridinones have been identified as potential inhibitors of viral replication. For instance, derivatives have been studied for their ability to inhibit influenza endonuclease, a critical enzyme for viral replication . The structural features of this compound may enhance its binding affinity to viral targets.
Enzyme Inhibition
The compound has potential as an inhibitor in various biological pathways. Its structural similarity to known enzyme inhibitors suggests that it could modulate enzyme activity, making it a candidate for further investigation in drug design targeting specific enzymes involved in disease processes .
Physical Properties
The compound typically appears as a white solid and demonstrates notable solubility in organic solvents such as dichloromethane and tetrahydrofuran, which is advantageous for various applications in organic synthesis and materials science .
Industrial Applications
The unique properties of this compound also make it suitable for industrial applications:
Organic Electronics
There is growing interest in using fluorinated compounds in organic electronics due to their electronic properties. The incorporation of fluorine can significantly influence the conductivity and stability of materials used in electronic devices .
Fluorescent Materials
The compound's structure may allow it to be utilized in the development of fluorescent materials, which are important for applications in sensors and imaging technologies .
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(5-hydroxypyridin-2-yl)benzonitrile involves its interaction with specific molecular targets. The hydroxypyridine group can form hydrogen bonds with enzymes or receptors, while the fluorine atom can enhance the compound’s binding affinity and stability. The nitrile group can participate in various chemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
4,4′-(Phenazine-5,10-diyl)dibenzonitrile (DHPZ-2BN)
- Structure: Two benzonitrile units linked via a phenazine donor.
- Properties : Exhibits TADF behavior but achieves a low external quantum efficiency (EQE) of 6.0% in devices due to weak acceptor strength of benzonitrile compared to stronger acceptors like triazine .
- Comparison: The hydroxyl group in 2-fluoro-3-(5-hydroxypyridin-2-yl)benzonitrile may act as a moderate donor, but phenazine in DHPZ-2BN provides stronger donor-acceptor coupling.
4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile Derivatives
- Structure: Combines benzonitrile with phenoxazine and carbazole donors.
- Properties : Used in high-efficiency OLEDs due to balanced charge transfer and TADF characteristics .
Pharmaceutical Derivatives
2-(3-(3-Chloro-5-propoxyphenyl)-2-oxo-2H-[1,3'-bipyridin]-5-yl)benzonitrile (Compound 2)
- Structure: Features a chloro-propoxyphenyl substituent and a bipyridinone moiety.
- Properties : Reported as a protease inhibitor with structural complexity enhancing target specificity .
- Comparison : The 5-hydroxypyridin-2-yl group in the target compound may improve solubility and bioavailability compared to the lipophilic propoxyphenyl group.
Compounds C and D (Benzonitrile Derivatives)
- Structure : Hybrids of active benzonitrile substructures with predicted pIC50 ≥ 8 against P. falciparum FTase.
- Comparison : The hydroxyl group in the target compound could enhance binding interactions with enzyme active sites via hydrogen bonding.
Halogenated and Heterocyclic Analogues
3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile
2-Fluoro-3-(6-oxo-1H-pyridin-2-yl)benzonitrile
- Structure : Differs from the target compound by replacing the hydroxyl group with a ketone (6-oxo).
- Properties : The oxo group may reduce electron-donating capacity compared to the hydroxyl substituent, affecting solubility and reactivity .
Research Findings and Data Tables
Table 1: Key Properties of Selected Benzonitrile Derivatives
Biological Activity
2-Fluoro-3-(5-hydroxypyridin-2-yl)benzonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, highlighting its implications in drug development.
Chemical Structure and Properties
Molecular Formula : C_{13}H_{10}F_N3O
Molecular Weight : Approximately 265.24 g/mol
The compound features a fluorine atom, a hydroxypyridine moiety, and a benzonitrile group. The fluorine substitution can enhance the molecule's lipophilicity and electronic properties, potentially increasing its bioavailability and selectivity for biological targets.
Biological Activity
The biological activity of this compound has been linked to several pharmacological effects:
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors in various biological pathways. For instance, studies indicate that aryl and arylalkyl substituted 3-hydroxypyridin-2(1H)-ones can inhibit specific enzymes effectively .
- Antiviral Properties : Research has demonstrated that related compounds exhibit antiviral activity against influenza viruses by inhibiting endonuclease activity . The presence of hydroxypyridine is crucial for this activity, as it may facilitate binding to the enzyme's active site.
- Antimicrobial Activity : Compounds with similar structures have been reported to possess antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria .
Synthesis Methods
The synthesis of this compound can be accomplished through various methods, including:
- Suzuki Coupling : This method involves coupling boronic acids with halogenated pyridines to form the desired compound. The use of fluorinated reagents can enhance the yield and purity of the product.
- Nucleophilic Substitution Reactions : The cyano group in benzonitrile can participate in nucleophilic attacks, allowing for further functionalization and modification of the compound's structure.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Hydroxypyridine | Hydroxyl group at position 3 | Antiviral properties |
| 5-Chloro-3-(pyridin-2-yl)benzonitrile | Chlorine substituent instead of fluorine | Potential PARP inhibitor |
| 4-Fluoroquinoline | Fluorine at position 4 on a quinoline ring | Antimicrobial activity |
This comparison highlights the unique combination of functional groups in this compound that may enhance its biological activity compared to other derivatives.
Case Studies and Research Findings
Recent studies have focused on the interaction mechanisms of this compound with various biological targets:
- Binding Affinity Studies : Investigations into the binding affinity of this compound with enzymes have shown promising results, indicating potential as a lead compound for further drug development .
- In Vivo Efficacy : Preliminary in vivo studies suggest that this compound may exhibit curative effects against certain diseases, although further research is required to establish its therapeutic potential fully .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Fluoro-3-(5-hydroxypyridin-2-yl)benzonitrile, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves multi-step protocols:
- Step 1 : Functionalization of the pyridine ring, such as introducing a hydroxyl group via hydrolysis of a nitro precursor under acidic conditions (e.g., H₂SO₄/H₂O at 80–100°C) .
- Step 2 : Coupling the modified pyridine moiety to a fluorinated benzonitrile scaffold using Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Protective groups (e.g., pivaloyl for hydroxyl) may be employed to prevent side reactions .
- Critical parameters : Temperature control (±2°C) during coupling reactions and stoichiometric ratios of Pd catalysts (e.g., Pd(PPh₃)₄) are crucial for minimizing byproducts .
Q. How is the purity of this compound validated in academic settings?
- Analytical techniques :
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm; retention time comparison against a certified reference standard .
- NMR : Key signals include the fluorine-coupled splitting of aromatic protons (δ 7.2–8.1 ppm) and the nitrile carbon at ~115 ppm in ¹³C NMR .
- Mass spectrometry : ESI-MS in positive ion mode to confirm [M+H]⁺ (theoretical m/z ~229.2) .
Advanced Research Questions
Q. How can conflicting data on the compound’s solubility in polar solvents be resolved?
- Contradiction analysis : Discrepancies arise from solvent purity, temperature, and measurement methods.
- Methodology :
Perform parallel solubility tests in DMSO, methanol, and water using lyophilized compound batches.
Use dynamic light scattering (DLS) to detect aggregation at concentrations >1 mM .
Validate via ¹⁹F NMR in D₂O to assess fluorinated species’ stability .
Q. What strategies optimize the compound’s stability under physiological conditions for in vitro studies?
- Experimental design :
- pH stability : Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 hours; monitor degradation via LC-MS .
- Light sensitivity : Conduct accelerated photodegradation studies under UV/Vis light (300–800 nm) to identify protective storage conditions (e.g., amber vials at −20°C) .
- Recommendation : Add antioxidants (e.g., 0.1% BHT) to aqueous solutions to mitigate radical-mediated decomposition .
Q. How does the substitution pattern (fluoro, hydroxyl, nitrile) influence the compound’s bioactivity?
- Structure-activity relationship (SAR) approaches :
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to compare binding affinities of analogs (e.g., 3-fluoro vs. 4-fluoro derivatives) with target proteins like kinases .
- In vitro assays : Test inhibitory activity against CYP450 isoforms (e.g., CYP3A4) to assess metabolic liability due to the nitrile group .
Methodological Challenges
Q. What experimental protocols address low yields in the final coupling step of synthesis?
- Troubleshooting :
- Catalyst screening : Test PdCl₂(dppf) vs. Pd(OAc)₂ with ligands like SPhos to enhance coupling efficiency .
- Purification : Use preparative HPLC with gradient elution (ACN/H₂O + 0.1% TFA) to isolate the product from regioisomeric byproducts .
Q. How can researchers differentiate between tautomeric forms of the 5-hydroxypyridin-2-yl moiety?
- Advanced characterization :
- X-ray crystallography : Resolve tautomerism (enol vs. keto forms) via single-crystal diffraction .
- Variable-temperature NMR : Monitor proton exchange dynamics in DMSO-d₆ at 25–80°C to identify dominant tautomers .
Cross-Disciplinary Applications
Q. What in vitro models are suitable for evaluating the compound’s potential in neurodegenerative disease research?
- Experimental design :
- Cell-based assays : Use SH-SY5Y neuroblastoma cells to study neuroprotection against oxidative stress (H₂O₂-induced apoptosis) .
- Target engagement : Measure inhibition of monoamine oxidase B (MAO-B) via fluorometric assays with kynuramine as a substrate .
Q. How can computational methods predict the compound’s interactions with biological membranes?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
